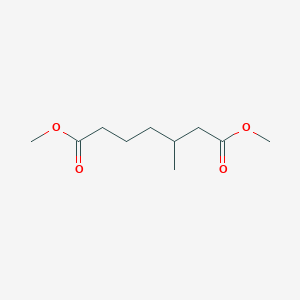

Dimethyl 3-methylheptanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 3-methylheptanedioate, also known as this compound, is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Dimethyl 3-methylheptanedioate is primarily utilized in synthetic organic chemistry as a building block for more complex molecules. Its structure allows it to undergo several important reactions:

- Dieckmann Cyclization : This reaction involves the intramolecular condensation of diesters to form cyclic compounds. This compound can participate in Dieckmann cyclization, yielding a mixture of β-keto ester products. This process is significant for synthesizing cyclic structures that are foundational in many natural products and pharmaceuticals .

- Aldol Condensation : While this compound itself does not directly participate in aldol reactions, its derivatives can be synthesized through aldol condensation processes, expanding the utility of the compound in creating complex carbon frameworks .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for biologically active compounds. Research indicates that derivatives of this compound can be designed to target specific biological pathways:

- Multi-target Drug Design : Compounds derived from this compound have been explored for their potential as dual-target inhibitors in the treatment of neurodegenerative diseases such as Alzheimer’s disease. These compounds are designed to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are crucial in managing symptoms associated with these conditions .

Biodiesel and Fuel Additives

The fuel industry is increasingly looking at bio-based compounds as alternatives to conventional fossil fuels. This compound can be hydrogenated to produce saturated carboxylic acids or esters that serve as effective fuel components:

- Biodiesel Production : The hydrogenation process transforms this compound into non-cyclic saturated carboxylic acids or esters that can be blended with conventional diesel fuels, enhancing their properties and reducing emissions .

- Fuel Additives : The non-cyclic esters derived from this compound have been investigated for their potential as additives to improve the performance characteristics of diesel fuels, such as cetane number and lubricity .

Case Study 1: Dieckmann Cyclization

In a study examining the Dieckmann cyclization of this compound, researchers observed that the reaction produced a mixture of β-keto esters due to the unsymmetrical nature of the diester. This case highlights the utility of this compound in generating complex cyclic structures essential for various applications in organic synthesis .

Case Study 2: Pharmaceutical Development

A recent investigation focused on synthesizing novel compounds based on this compound for Alzheimer’s treatment. The study demonstrated that certain derivatives exhibited potent inhibition against key enzymes involved in neurodegenerative processes, showcasing the compound's potential in drug development .

Analyse Des Réactions Chimiques

Dieckmann Cyclization

This intramolecular Claisen condensation is the most well-studied reaction of dimethyl 3-methylheptanedioate. Under basic conditions (e.g., NaOEt, EtOH), the diester undergoes cyclization to form a mixture of two β-keto esters .

Mechanism

-

Enolate Formation : Deprotonation at either α-carbon of the ester groups generates two distinct enolate intermediates due to the compound's unsymmetrical structure.

-

Intramolecular Nucleophilic Attack : The enolate attacks the carbonyl carbon of the opposing ester group, forming a cyclic intermediate.

-

Elimination : Expulsion of methanol yields two β-keto ester products.

Products

| Product | Structure | Formation Rationale |

|---|---|---|

| 5-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C3 | Enolate forms at the less hindered α-carbon. |

| 4-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C4 | Enolate forms at the methyl-adjacent α-carbon. |

The mixture arises from competing enolization pathways, with steric and electronic factors favoring the major product (approximate 9:1 ratio) .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions :

Acid-Catalyzed Hydrolysis

-

Conditions : H3O+, heat.

-

Products : 3-Methylheptanedioic acid and methanol.

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and ester cleavage.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH, H2O, heat.

-

Products : Disodium 3-methylheptanedioate and methanol.

-

Application : Used to study esterase enzyme kinetics.

Transesterification

The methyl ester groups can be exchanged with other alcohols under acidic conditions:

-

Conditions : H+, excess ROH (e.g., ethanol).

-

Products : Diethyl 3-methylheptanedioate and methanol.

-

Mechanism : Alcohol nucleophile attacks the protonated carbonyl, followed by methanol elimination.

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack:

With Amines

-

Conditions : Ammonia or primary amines, heat.

-

Products : Diamides (e.g., H2NOC CH2 2 C CH3 CH2 2 CONH2).

With Grignard Reagents

-

Conditions : RMgX (e.g., CH3MgBr), anhydrous ether.

-

Products : Tertiary alcohols after acidic workup.

Decarboxylation

Thermal or base-induced decarboxylation of β-keto esters (e.g., Dieckmann products) yields cyclic ketones:

Propriétés

Numéro CAS |

14226-72-3 |

|---|---|

Formule moléculaire |

C10H18O4 |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

dimethyl 3-methylheptanedioate |

InChI |

InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |

Clé InChI |

HJRDWNWLAOQATD-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

SMILES canonique |

CC(CCCC(=O)OC)CC(=O)OC |

Synonymes |

3-Methylheptanedioic acid dimethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.